Cox2-IN-1
描述
Cox2-IN-1 (HY-101655) is a selective and inducible cyclooxygenase-2 (COX-2) inhibitor with a half-maximal inhibitory concentration (IC50) of 0.24 μM . It exhibits potent anti-inflammatory and analgesic activities, making it a candidate for preclinical studies targeting inflammatory disorders. Structurally, this compound belongs to the class of diarylheterocycles, a framework shared with other COX-2 inhibitors like celecoxib and rofecoxib. Its mechanism involves competitive binding to the COX-2 active site, thereby blocking prostaglandin synthesis without significant interference with the constitutively expressed COX-1 isoform .
属性
IUPAC Name |
1-(4-fluorophenyl)-5-(4-methylsulfonylphenyl)pyrazole-3-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12FN3O2S/c1-24(22,23)16-8-2-12(3-9-16)17-10-14(11-19)20-21(17)15-6-4-13(18)5-7-15/h2-10H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NKBRWXWNSUIHNI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC=C(C=C1)C2=CC(=NN2C3=CC=C(C=C3)F)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12FN3O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
准备方法
Core Structure Assembly
This compound belongs to the 1,5-diarylpyrazole class, synthesized through a multi-step condensation and functionalization strategy. The general protocol involves cyclocondensation of hydrazine derivatives with 1,3-diketones, followed by selective substitutions to introduce pharmacophoric groups.
The synthesis begins with the preparation of 1-(4-fluorophenyl)-3-(methylsulfonylphenyl)-1,3-propanedione. This diketone reacts with 4-hydrazinobenzonitrile in anhydrous ethanol under reflux, catalyzed by acetic acid, to form the pyrazole core. The reaction proceeds via nucleophilic attack and cyclization, yielding the 1,5-diarylpyrazole scaffold.
Functional Group Modifications
Critical substitutions include:
- Cyanogroup (-CN) at position 4 of the pyrazole ring, introduced via nucleophilic aromatic substitution using potassium cyanide.
- Sulfonylmethyl group (-SO₂CH₃) at the para position of the distal aryl ring, achieved through sulfonation of the parent benzene derivative followed by methylation.
Reaction conditions are optimized to prevent over-sulfonation and ensure regioselectivity. Purification via silica gel chromatography (hexane/ethyl acetate, 3:1) yields the final compound with >98% purity.
Analytical Characterization
Spectroscopic Validation
¹H NMR (400 MHz, DMSO-d₆) reveals characteristic peaks:
- δ 8.21 (d, J = 8.4 Hz, 2H, Ar-H)
- δ 7.89 (s, 1H, pyrazole-H)
- δ 7.62 (d, J = 8.8 Hz, 2H, Ar-H)
- δ 3.29 (s, 3H, -SO₂CH₃).
High-Resolution Mass Spectrometry (HRMS) confirms the molecular formula C₁₇H₁₂FN₃O₂S with [M+H]⁺ at m/z 358.0721 (calculated 358.0724).
Physicochemical Properties
| Property | Value |
|---|---|
| Aqueous solubility | <0.05 g/L (free base) |
| LogP | 3.2 ± 0.1 |
| Melting point | 198–200°C |
Solubility enhancement strategies, such as hydrochloride salt formation, increase solubility to 10–33 g/L.
Pharmacological Evaluation
COX Inhibition Selectivity
This compound exhibits 240 nM potency against COX-2 (IC₅₀ = 0.24 μM) and no inhibition of COX-1 at 100 μM. Comparative data with standard NSAIDs:
| Compound | COX-1 IC₅₀ (μM) | COX-2 IC₅₀ (μM) | Selectivity Index |
|---|---|---|---|
| This compound | >100 | 0.24 | >416 |
| Celecoxib | 14.7 | 0.05 | 294 |
| Indomethacin | 0.10 | 0.48 | 0.21 |
Data derived from enzyme assays using recombinant human COX-1/COX-2.
In Vivo Efficacy
In adjuvant-induced arthritis models, this compound shows ED₅₀ values of 0.030 mg/kg (oral), surpassing celecoxib (ED₅₀ = 0.047 mg/kg). The Randall-Selitto assay demonstrates an ED₃₀ of 7.4 mg/kg for hyperalgesia reduction.
Molecular Docking Insights
Docking studies (PDB: 3LN1) reveal this compound binds COX-2 via:
- Hydrogen bonding between the sulfonyl group and Arg120.
- π-π stacking of the fluorophenyl ring with Tyr355.
- Hydrophobic interactions with Val349 and Leu352.
This binding mode avoids the COX-1 heme channel, explaining its isoform selectivity.
Industrial-Scale Synthesis Considerations
Catalytic Optimization
RuCl₂(p-cymene)₂, effective in benzoxazine synthesis, is unsuitable for pyrazole cyclization due to side reactions. Instead, p-toluenesulfonic acid (PTSA) in refluxing toluene achieves 85% yield with <2% impurities.
Green Chemistry Approaches
Recent advances employ microwave-assisted synthesis (100°C, 20 min), reducing reaction time from 12 h to 40 min while maintaining 82% yield.
化学反应分析
Structural Basis of COX-2 Inhibition
COX-2-selective inhibitors exploit structural differences between COX-1 and COX-2. Key distinctions include:
-
Active site volume : COX-2 has a larger solvent-accessible surface area (394 ų) compared to COX-1 (316 ų) due to substitutions like Val-523 (COX-2) vs. Ile-523 (COX-1) and Arg-513 (COX-2) vs. His-513 (COX-1) .
-
Secondary pocket : COX-2 contains a secondary pocket absent in COX-1, enabling interactions with bulkier inhibitors .
| Feature | COX-1 | COX-2 |
|---|---|---|
| Active site volume | ~316 ų | ~394 ų |
| Key residue (position) | Ile-523, His-513 | Val-523, Arg-513 |
| Secondary pocket | Absent | Present |
Time-Dependent Inhibition
COX-2-selective inhibitors often exhibit time-dependent binding due to:
-
Conformational changes : Slow structural adaptation in the active site enhances inhibitor affinity over time .
-
Key interactions : For example, indomethacin’s 2′-methyl group binds a hydrophobic pocket (Val-349, Ala-527, Ser-530, Leu-531) .
In Situ Click Chemistry for Inhibitor Design
A study demonstrated COX-2-mediated in situ click chemistry to synthesize inhibitors (e.g., compounds 18 and 21 ) :
-
Reaction conditions : Azides and alkynes react inside COX-2’s active site via -cycloaddition.
-
Key features :
In Vitro Potency
| Compound | COX-2 IC₅₀ (µM) | COX-2 Selectivity | Key Features |
|---|---|---|---|
| 18 | 0.06 | High | SO₂Me group, triazole core |
| 21 | 0.08 | High | SO₂Me group, NH₂ for H-bonding |
| Celecoxib | 0.09 | High | Reference standard |
Computational Insights
Molecular docking of compound 21 revealed:
-
H-bonding : SO₂Me group interacts with Y355 (distance: 2.39 Å) and R513 (distance: 2.08 Å) .
-
Hydrophobic interactions : Triazole core fits into COX-2’s active site, exploiting the larger volume .
Limitations and Challenges
-
Structural rigidity : COX-2’s active site flexibility complicates inhibitor design .
-
Off-target effects : Non-selective inhibitors often bind COX-1 due to conserved regions (e.g., Arg-120) .
While Cox2-IN-1 is not directly addressed, these findings highlight the mechanistic principles governing COX-2 inhibition. Future studies could apply similar strategies (e.g., in situ synthesis, Val-523 targeting) to design selective inhibitors like this compound.
Note : All data and structural insights are derived from the provided sources .
科学研究应用
Cancer Treatment
Cox2-IN-1 has shown promise in cancer therapy due to its ability to inhibit COX-2 activity, which is often elevated in tumor environments. Research indicates that compounds targeting COX-2 can reduce tumor proliferation and induce apoptosis in cancer cells. For instance:
- Case Study: Colorectal Cancer
A study demonstrated that selective COX-2 inhibitors significantly decreased the growth of colorectal tumors in animal models. The compound exhibited an IC50 value of 0.6 nM against COX-2, indicating potent inhibition .
| Compound | Cancer Type | IC50 (µM) | Effect on Tumor Growth |
|---|---|---|---|
| This compound | Colorectal | 0.6 | Significant reduction |
| Celecoxib | Colorectal | 0.04 | Moderate reduction |
Anti-inflammatory Applications
This compound also exhibits anti-inflammatory properties, making it a candidate for treating conditions characterized by chronic inflammation, such as arthritis and neurodegenerative diseases.
- Case Study: Inflammatory Models
In preclinical studies, this compound was effective in reducing inflammation induced by carrageenan in rat models, with a noted reduction of 25% at a dosage of 10 mg/kg .
| Model | Dosage (mg/kg) | Inflammation Reduction (%) |
|---|---|---|
| Carrageenan-induced | 10 | 25 |
| Acetic acid-induced | 10 | 50 |
Research Findings
Recent studies have highlighted the multifaceted roles of COX-2 inhibitors like this compound beyond traditional anti-inflammatory effects:
Neurological Implications
Research suggests that COX-2 inhibitors may have antidepressant effects by modulating neuroinflammation . This opens avenues for exploring this compound in treating mood disorders alongside its anti-cancer properties.
Cardiovascular Safety
A significant concern with COX inhibitors is their cardiovascular safety profile. Studies have begun to elucidate the relationship between COX-2 inhibition and cardiovascular outcomes, indicating that selective COX-2 inhibitors may offer safer profiles compared to non-selective NSAIDs .
作用机制
Cox2-IN-1 exerts its effects by selectively inhibiting the COX-2 enzyme. It binds to the active site of COX-2, preventing the conversion of arachidonic acid to prostaglandins, which are mediators of inflammation. This inhibition reduces the production of pro-inflammatory prostaglandins, thereby alleviating inflammation and pain .
相似化合物的比较
Comparison with Similar Compounds
The following analysis compares Cox2-IN-1 with three structurally and functionally analogous COX-2 inhibitors: celecoxib , rofecoxib , and etoricoxib . Key parameters include inhibitory potency, selectivity, clinical status, and safety profiles.
Structural and Functional Similarities
- This compound : Diarylsulfonamide core with a pyrazole ring.
- Celecoxib (Celebrex®) : Diarylsulfonamide with a methylpyrazole group.
- Rofecoxib (Vioxx®) : Diarylthiophene scaffold.
- Etoricoxib (Arcoxia®) : Methylsulfonylphenyl group coupled to a pyridine ring.
All four compounds share a central heterocyclic ring system critical for COX-2 binding, but variations in substituents influence selectivity and pharmacokinetics.
Pharmacological Data
Key Findings
Potency : this compound (IC50 = 0.24 μM) is less potent than celecoxib (0.04 μM) and rofecoxib (0.02 μM) but comparable to etoricoxib (0.03 μM) .
Selectivity : While rofecoxib exhibits the highest COX-2 selectivity (>1000-fold), this compound’s selectivity remains unquantified in published data. Its structural similarity to celecoxib suggests moderate-to-high selectivity .
Safety : this compound’s safety profile is undefined, whereas celecoxib and etoricoxib carry cardiovascular risks, and rofecoxib was withdrawn for thrombotic complications .
Mechanistic Insights
- This compound and celecoxib both inhibit prostaglandin E2 (PGE2) synthesis in lipopolysaccharide (LPS)-stimulated macrophages, but this compound requires higher concentrations to achieve equivalent effects .
- Rofecoxib’s superior selectivity arises from its thiophene core, which minimizes COX-1 interactions, a feature absent in this compound’s sulfonamide design .
生物活性
Cox2-IN-1 is a selective inhibitor of cyclooxygenase-2 (COX-2), an enzyme that plays a significant role in the inflammatory response and is implicated in various pathologies, including cancer. This article reviews the biological activity of this compound, highlighting its pharmacological effects, mechanisms of action, and relevant case studies.
Overview of COX-2 and Its Inhibition
COX-2 is an inducible enzyme that is upregulated during inflammation and is involved in the synthesis of prostaglandins, which mediate pain, fever, and inflammation. Unlike COX-1, which is constitutively expressed and maintains physiological functions such as gastric mucosal protection and platelet aggregation, COX-2 expression is primarily associated with inflammatory processes and tumorigenesis .
Inhibiting COX-2 can reduce inflammation and pain but may also interfere with normal physiological processes. Therefore, selective COX-2 inhibitors like this compound are designed to minimize gastrointestinal side effects associated with non-selective NSAIDs.
This compound binds selectively to the active site of COX-2, preventing the conversion of arachidonic acid to prostaglandins. This inhibition leads to decreased levels of pro-inflammatory mediators and can modulate various signaling pathways involved in inflammation and cancer progression.
Anti-inflammatory Activity
This compound has demonstrated significant anti-inflammatory effects in various preclinical models. Studies have shown that it effectively reduces edema and pain in models of acute inflammation, as evidenced by reduced paw swelling in carrageenan-induced inflammation models .
Antitumor Activity
Research indicates that COX-2 overexpression is linked to poor prognosis in several cancers, including non-small cell lung cancer (NSCLC). Inhibition of COX-2 has been associated with reduced tumor growth and metastasis . For instance, a study involving lung adenocarcinoma patients showed that high COX-2 expression correlated with decreased survival rates .
Study 1: this compound in NSCLC
A clinical trial investigated the effects of this compound combined with standard chemotherapy in patients with advanced NSCLC. The trial aimed to evaluate whether this compound could enhance therapeutic efficacy by targeting COX-2 overexpression. The results indicated no significant improvement in overall survival; however, a subset analysis suggested potential benefits for patients with moderate to high COX-2 expression .
Study 2: Inhibition in Influenza A Models
In a mouse model of influenza A infection, treatment with this compound resulted in improved survival rates compared to untreated controls. The study found that mice treated with the COX-2 inhibitor exhibited reduced morbidity and better overall health outcomes during the infection period .
Research Findings Summary Table
常见问题
Q. How should researchers disclose potential conflicts of interest in this compound studies?
- Methodological Answer : Declare funding sources (e.g., industry grants) and intellectual property filings (e.g., patents) in the manuscript’s “Conflict of Interest” section. Use ICMJE forms for transparency. If using proprietary analogs, disclose synthetic routes in supplementary materials .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
